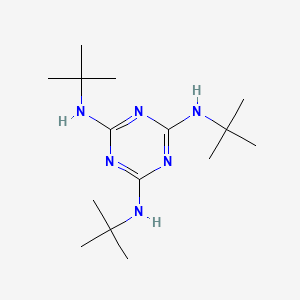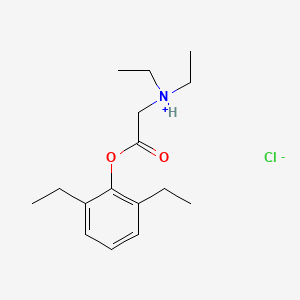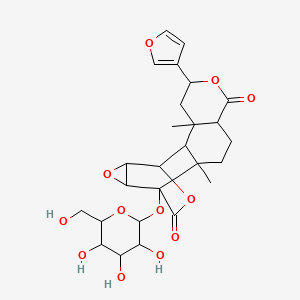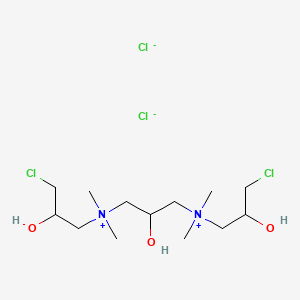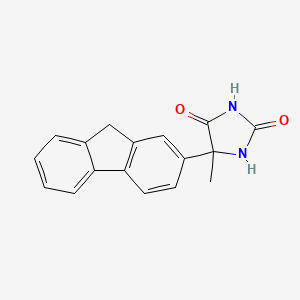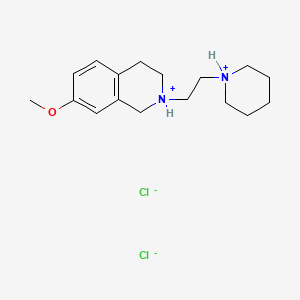
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone typically involves the reaction of 9-acridinyl derivatives with thiosemicarbazide under specific conditions. One common method includes the use of 9-acridinyl chloride, which reacts with thiosemicarbazide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.
Reduction: Reduced forms of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA. This intercalation inhibits the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription. The disruption of these processes leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative used as a fluorescent thiol reagent.
Quinacrine: An acridine derivative formerly used as an antimalarial drug.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is unique due to its specific thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research, distinguishing it from other acridine derivatives.
属性
CAS 编号 |
29023-85-6 |
|---|---|
分子式 |
C18H18N4S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C18H18N4S/c1-12(2)21-22(3)18(23)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,19,20,23) |
InChI 键 |
OTYZLVRFJPWZQK-UHFFFAOYSA-N |
规范 SMILES |
CC(=NN(C)C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
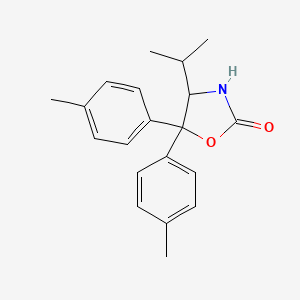
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
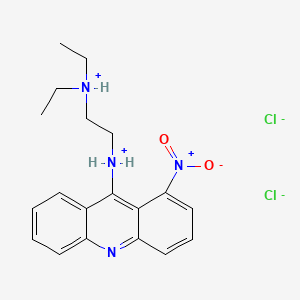

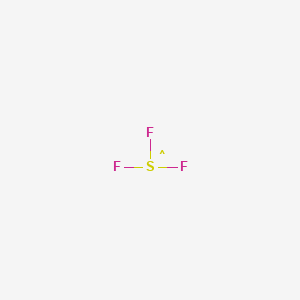
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

